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Executive Summary

Methyl-d9-choline (Choline-d9) represents the gold-standard stable isotope-labeled internal
standard (SIL-IS) for the quantification of choline and its metabolites in complex biological
matrices. Its utility extends beyond simple quantification; it is a critical probe in metabolic flux
analysis, enabling the precise tracking of the phosphatidylethanolamine N-methyltransferase
(PEMT) pathway versus the CDP-choline (Kennedy) pathway. This guide provides a rigorous
technical breakdown of its physicochemical properties, handling protocols, and application in
high-throughput drug development workflows.

Part 1: Chemical Identity and Physicochemical
Properties|[1]

Methyl-d9-choline is the deuterated analog of choline where the nine hydrogen atoms on the
trimethylammonium headgroup are replaced by deuterium (

H). This specific labeling strategy is chosen because the methyl groups are chemically stable
and do not undergo exchange with solvent protons, unlike hydroxyl protons.

Structural Specifications
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Specification

Compound Name

Methyl-d9-choline Chloride (Common salt form)

Systematic Name

2-Hydroxy-N,N,N-tris(methyl-d3)ethan-1-

aminium chloride

CAS Number (Salt) 61037-86-3
CAS Number (Cation) 50673-41-1
Molecular Formula

Molecular Weight (Salt) 148.68 g/mol
Molecular Weight (Cation) 113.23 g/mol

Isotopic Purity

99 atom % D

Solubility

Highly soluble in water (>50 mg/mL), Methanol,
Slightly soluble in DMSO

Hygroscopicity

Highly hygroscopic (requires desiccation)

Mass Shift Logic

The substitution of 9 protons (

H, approx 1.0078 Da) with 9 deuterons (

H, approx 2.0141 Da) results in a mass shift of approximately +9.05 Da.

¢ Native Choline (

): m/z 104.1

e Methyl-d9-choline (

): m/z 113.2

This +9 Da shift is sufficient to avoid isotopic overlap with the natural abundance M+1 and M+2

isotopes of endogenous choline, ensuring zero cross-talk in mass spectrometry.
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Part 2: Strategic Applications in Drug Development
Biomarker Quantification (TMAO AXxis)

Choline is a precursor to Trimethylamine N-oxide (TMAO), a prognostic biomarker for
cardiovascular disease (CVD) and renal failure. Methyl-d9-choline is used to normalize matrix
effects during the quantification of free choline in plasma, which is often co-analyzed with
TMAO and Betaine.

Metabolic Flux Analysis (MFA)

In drug discovery, particularly for hepatology (NASH/NAFLD), researchers use Methyl-d9-
choline to distinguish between:

o Dietary uptake: Direct absorption of labeled choline.

e De novo synthesis: Methylation of phosphatidylethanolamine (PE) to phosphatidylcholine
(PC).

By administering Methyl-d9-choline in vivo, researchers can track the incorporation of the d9-
headgroup into PC (via the Kennedy pathway) versus PC synthesized from endogenous
sources.

Part 3: Experimental Framework & Protocols
Protocol A: Preparation of Calibration Standards

» Objective: Create a stable stock solution free from isotopic exchange.

e Solvent: Water or 50:50 Methanol:Water (acidified with 0.1% Formic Acid to prevent bacterial
growth).

Step-by-Step:

» Weighing: Rapidly weigh 10.0 mg of Choline-d9 chloride into a tared glass vial. Note: Work in
a low-humidity environment or use a glovebox due to hygroscopicity.

o Dissolution: Add 10.0 mL of LC-MS grade water to yield a 1.0 mg/mL (free base equivalent
calculation required) stock.
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o Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable
for 2 years).

e Working Solution: Dilute stock to 10

g/mL in acetonitrile/water (50:50) for daily use.

Protocol B: High-Throughput Plasma Extraction

o Method: Protein Precipitation (PPT)

o Rationale: Choline is highly polar; Liquid-Liquid Extraction (LLE) with non-polar solvents is
ineffective. PPT with acidified organic solvent maximizes recovery.

Workflow:

Sample: Aliquot 50

L of plasma into a 96-well plate.

IS Addition: Add 10

L of Methyl-d9-choline working solution (2
M).
e Precipitation: Add 200
L of ice-cold Acetonitrile containing 0.1% Formic Acid.
o Agitation: Vortex for 30 seconds; Centrifuge at 4,000 x g for 10 minutes at 4°C.
o Transfer: Transfer 150
L of supernatant to a fresh plate.
e Injection: Inject 2-5

L directly onto the LC-MS/MS system.
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Protocol C: LC-MS/MS Conditions (HILIC Mode)

Reverse-phase C18 columns often fail to retain choline due to its positive charge and high
polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard.

e Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7

m, 2.1 x 100 mm).

e Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
e Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

e Gradient: 95% B to 50% B over 5 minutes.

o MS Detection: Positive Electrospray lonization (ESI+).

MRM Transitions:

Collision Energy

Analyte Precursor (m/z) Product (m/z) V)
Choline

104.1 60.1 20
(Endogenous)

| Methyl-d9-choline (IS) | 113.2 ] 69.1 | 20 |

Note: The product ion 60.1 corresponds to trimethylamine (N(CH3)3), while 69.1 corresponds
to trimethylamine-d9 (N(CD3)3).

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Methyl-d9-choline, highlighting its
divergence into the Betaine oxidation pathway and the Phospholipid synthesis pathway.
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Caption: Metabolic fate of Methyl-d9-choline showing divergence into the Kennedy Pathway
(Red), Betaine Oxidation (Green), and Acetylcholine synthesis.
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Part 5: Analytical Workflow Diagram

This diagram outlines the decision matrix for processing biological samples containing Choline-
do.

Biological Sample Spike IS: Protein Precipitation Centrifugation Supernatant HILIC Chromatography MS/MS Detection Quantification &
(Plasma/Tissue) Methyl-d9-Choline (ACN + 0.1% FA) 4000g / 10 min (Amide Column) (MRM 113.2 -> 69.1) Flux Calculation

Click to download full resolution via product page

Caption: Standardized bioanalytical workflow for the extraction and quantification of Choline-d9
from biological matrices.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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